physical and chemical properties of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
physical and chemical properties of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine
A Strategic Scaffold for Lipophilic Pharmacophore Development
Executive Summary
4-Chloro-2,6-bis(propan-2-yl)pyrimidine (CAS: 2454-36-6), often referred to as 4-Chloro-2,6-diisopropylpyrimidine, represents a specialized class of halogenated heterocycles. Unlike simple methyl- or ethyl-substituted pyrimidines, the bis-isopropyl substitution pattern confers unique steric and lipophilic properties. This molecule serves as a critical electrophile in the synthesis of sterically demanding kinase inhibitors, CRF1 receptor antagonists, and agrochemical active ingredients where metabolic stability and membrane permeability are paramount.
This guide synthesizes the physicochemical profile, synthetic pathways, and reactivity mechanisms of this compound, designed to support researchers in lead optimization and process chemistry.
Chemical Identity & Structural Analysis[1]
The core architecture of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine consists of a pyrimidine ring substituted at the 2 and 6 positions with bulky isopropyl groups. The chlorine atom at position 4 is the primary site of reactivity.
| Attribute | Specification |
| IUPAC Name | 4-Chloro-2,6-bis(propan-2-yl)pyrimidine |
| Common Name | 4-Chloro-2,6-diisopropylpyrimidine |
| CAS Number | 2454-36-6 |
| Molecular Formula | |
| Molecular Weight | 198.69 g/mol |
| SMILES | CC(C)c1nc(cc(n1)Cl)C(C)C |
| Key Structural Feature | Steric Shielding: The isopropyl groups at C2 and C6 create a "steric pocket" around the nitrogen atoms, modulating basicity and protecting the ring from oxidative metabolism.[1] |
Physical Properties Profile
Note: Specific experimental values for this CAS are rare in open literature. The data below represents a consensus of predicted values derived from homologous series (e.g., 4,6-dichloro-2-methylpyrimidine) and computational modeling.
Table 1: Physicochemical Data
| Property | Value / Range | Contextual Note |
| Physical State | Low-melting solid or viscous oil | Likely solidifies < 30°C due to symmetry, but often handled as a melt. |
| Boiling Point | 115–120°C @ 10 mmHg | High vacuum distillation is required for purification to avoid thermal degradation. |
| Melting Point | ~25–35°C (Predicted) | Often exists as a supercooled liquid at room temperature. |
| Density | 1.08 ± 0.05 g/cm³ | Less dense than polychlorinated analogs due to alkyl bulk. |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents (Hexane, DCM) for extraction. |
| Solubility | Soluble: DCM, EtOAc, THF, TolueneInsoluble: Water | Hydrophobic nature necessitates phase-transfer catalysis in aqueous reactions. |
Synthetic Pathways & Process Chemistry[2][3]
The synthesis of 4-Chloro-2,6-bis(propan-2-yl)pyrimidine follows a classic heterocyclic construction strategy: Cyclocondensation followed by Deoxychlorination .
Synthetic Workflow
The process begins with the condensation of isobutyramidine (providing the C2-isopropyl) with a
Figure 1: Two-step synthetic route from acyclic precursors to the chloropyrimidine scaffold.
Critical Process Parameters
-
Cyclization (Step 1): The reaction between isobutyramidine and the
-keto ester requires a strong base (Sodium Ethoxide) to drive the condensation.-
Quality Control: Ensure the intermediate 4-hydroxypyrimidine is fully dried before the next step; residual water reacts violently with
.
-
-
Chlorination (Step 2):
-
Reagent:
(Phosphorus Oxychloride) acts as both solvent and reagent. -
Base Catalyst: N,N-Diisopropylethylamine (DIPEA) or N,N-Diethylaniline is essential to scavenge the HCl byproduct and catalyze the reaction.
-
Workup: Quenching excess
requires slow addition to ice-water. Caution: This exotherm is significant.
-
Chemical Reactivity: Mechanistic Insight
The primary utility of this molecule lies in the lability of the C4-Chlorine bond. It undergoes Nucleophilic Aromatic Substitution (
The Steric Effect on
Unlike unhindered pyrimidines, the 2,6-diisopropyl substitution creates a "picket fence" effect.
-
Nucleophile Approach: The incoming nucleophile (amine, thiol, alkoxide) must navigate the steric bulk of the C2/C6 isopropyl groups.
-
Selectivity: This steric hindrance prevents "over-reaction" or side reactions at the ring nitrogens (N-alkylation), favoring clean substitution at C4.
Figure 2: Mechanistic pathway of S_NAr reaction highlighting the steric influence on the transition state.
Optimization for Drug Discovery
When coupling this scaffold with amines (e.g., for kinase inhibitor synthesis):
-
Solvent: Use polar aprotic solvents (DMF, NMP) to stabilize the transition state.
-
Temperature: Higher temperatures (80–120°C) are often required compared to simple chloropyrimidines due to the steric barrier.
-
Catalysis: Acid catalysis (p-TsOH) or Palladium-catalyzed Buchwald-Hartwig coupling may be necessary if the nucleophile is weak (e.g., anilines).
Handling, Stability & Safety
Stability Profile
-
Hydrolysis: The C-Cl bond is relatively stable to neutral water due to the hydrophobic shielding of the isopropyl groups. However, it will hydrolyze back to the hydroxy-pyrimidine under strong acidic/basic conditions at high temperatures.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
Safety Protocols
-
Hazards: Corrosive (Causes skin burns and eye damage). Toxic if swallowed.
-
PPE: Nitrile gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.
-
Spill Management: Absorb with inert material (vermiculite). Do not use water (potential HCl generation).
References
-
Synthesis of Chloropyrimidines
-
Reactivity of Hindered Pyrimidines
-
General Properties of 2,4,6-Trisubstituted Pyrimidines
-
Safety Data (Analogous Compound)
- Title: Safety Data Sheet - 4,6-Dichloro-2-methylpyrimidine.
-
Source: Sigma-Aldrich.
Sources
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
